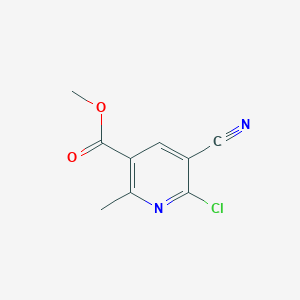

Methyl 6-chloro-5-cyano-2-methylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14-2)3-6(4-11)8(10)12-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHHHLCMZAVILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362991 | |

| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303146-25-0 | |

| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for Methyl 6 Chloro 5 Cyano 2 Methylnicotinate

Established Synthetic Routes to the Nicotinate (B505614) Core

The construction of the polysubstituted pyridine (B92270) ring of Methyl 6-chloro-5-cyano-2-methylnicotinate can be approached by either building the ring system with the desired substituents already in place or by functionalizing a pre-existing pyridine ring.

Esterification Reactions from Nicotinic Acid Precursors

A common and direct method for introducing the methyl ester functionality is through the esterification of the corresponding nicotinic acid precursor, 6-chloro-5-cyano-2-methylnicotinic acid. This transformation is typically achieved under acidic conditions. For instance, the esterification of various 2-substituted nicotinic acids has been effectively carried out by refluxing the acid in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid for several hours. jst.go.jp A similar approach using methanol (B129727) would yield the desired methyl nicotinate.

The general reaction is as follows: 6-chloro-5-cyano-2-methylnicotinic acid + Methanol (in the presence of H₂SO₄) → this compound + H₂O

This acid-catalyzed reaction is a standard procedure in organic synthesis, valued for its use of readily available and inexpensive reagents. jst.go.jp The process can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Strategic Halogenation and Cyano-Group Installation

The introduction of the chlorine atom and the cyano group are pivotal steps in the synthesis. The halogenation is often accomplished by converting a hydroxyl group at the 6-position of the pyridine ring into a chloride. A widely used method for this transformation involves treating a 6-hydroxynicotinate precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). For example, the synthesis of methyl 6-chloro-2-methylnicotinate from methyl 6-hydroxy-2-methylpyridine-3-carboxylate has been reported with a high yield of 98.7% by heating the substrate with phosphorus oxychloride at 100°C for 4 hours. chemicalbook.com

The cyano group can be introduced through various methods. One strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a cyanide salt. Another approach is to build the ring with the cyano group already incorporated, as seen in condensation reactions involving cyanoacetamide or alkyl cyanoacetates. rsc.orgnih.gov

Exploration of Related Condensation Reactions, including Guareschi-Thorpe Type Syntheses

Condensation reactions provide a powerful method for constructing the pyridine ring from acyclic precursors. The Guareschi-Thorpe reaction is a classic example, involving the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849) to form a substituted 2-hydroxypyridine (B17775) (or its 2-pyridone tautomer). drugfuture.com This foundational reaction has been advanced to allow for the three-component condensation of alkyl cyanoacetates or cyanoacetamide with 1,3-dicarbonyls and an ammonia source, such as ammonium (B1175870) carbonate, often in environmentally benign aqueous media. rsc.orgnih.govrsc.org

These reactions are highly valuable as they can quickly generate highly functionalized pyridine cores containing a cyano group and other desired substituents. nih.govresearchgate.net The resulting 3-cyano-2-pyridone structure is a versatile intermediate. The hydroxyl group can be subsequently converted to a chloro substituent using reagents like phosphorus oxychloride, as described previously. chemicalbook.com

Table 1: Comparison of Guareschi-Thorpe Type Reaction Conditions

| Reactants | Nitrogen Source | Solvent | Conditions | Product Type | Yield | Reference |

| Alkyl Cyanoacetate, 1,3-Dicarbonyl | Ammonium Carbonate | Aqueous Medium | Not specified | Hydroxy-cyanopyridines | High | rsc.orgrsc.org |

| Cyanoacetic Ester, Acetoacetic Ester | Ammonia | Not specified | Not specified | Pyridine derivatives | Not specified | drugfuture.com |

| Cyanoacetamide, 1,3-Diketones | Various Catalysts | Ethanol, Ethanol/Water | Reflux | 4,6-disubstituted-3-cyano-2-pyridones | Good to Excellent | researchgate.net |

Optimization and Scale-Up Strategies in Academic Synthesis

Moving from a laboratory-scale synthesis to a larger, more practical scale requires significant process development to ensure efficiency, safety, and cost-effectiveness.

Development of Multi-Kilogram Scale Manufacturing Protocols for Nicotinate Intermediates

The industrial production of nicotinate derivatives often relies on robust and scalable reactions. Patents for related compounds provide insight into large-scale manufacturing processes. For instance, a method for preparing 6-methylnicotinic acid ester involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid, followed by esterification with methanol. google.com This process is designed for large-scale production, detailing specific temperature ranges and reagent ratios. google.com

Another patent describes the preparation of 6-methylnicotinic acid methyl ester from 2-chloro-6-methylnicotinic acid methyl ester using zinc powder and formic/acetic acid for the reduction, achieving yields suitable for industrial application. google.com These protocols emphasize operational simplicity, the use of readily available raw materials, and high yields, which are all critical factors for multi-kilogram scale manufacturing. google.com

Process Improvement for Yield, Purity, and Operability in Research Syntheses

Optimizing a synthetic route involves systematically adjusting reaction parameters to maximize yield and purity while ensuring the process is easily operable. In the synthesis of nicotinate esters, purification is a key area for optimization. For example, in the synthesis of menthyl nicotinate via transesterification, the final purity was significantly improved by performing vacuum distillation in the presence of powdered activated carbons. google.com This simple addition resulted in a product with at least 98.5% purity, compared to a highly impure, discolored product when distillation was performed without the activated carbons. google.com

Another aspect of process improvement is the selection of catalysts and reaction conditions to enhance efficiency. The oxidation of 3-picoline to nicotinic acid, a foundational precursor, has been optimized by using specific catalyst systems, such as V₂O₅/TiO₂, and even employing microwave reactors to achieve high selectivity at lower temperatures (95% selectivity at 180°C). nih.gov Such improvements reduce energy consumption and by-product formation, leading to a more efficient and sustainable process.

Table 2: Example of Process Optimization in Nicotinate Synthesis

| Process Step | Standard Method | Optimized Method | Improvement | Reference |

| Purification | Vacuum Distillation | Vacuum Distillation with Powdered Activated Carbons (0.3 - 1.2% w/w) | Purity increased from <99% to >99.5%. Color and odor improved. | google.com |

| Oxidation | Catalytic gas phase oxidation at ~330°C | Microwave-assisted oxidation with V₂O₅/TiO₂ catalyst | Achieved 95% selectivity at a much lower temperature of 180°C. | nih.gov |

| Chlorination | N/A | Heating with phosphorus oxychloride at 100°C for 4 hours. | Achieved a high yield of 98.7% for the targeted chloro-nicotinate. | chemicalbook.com |

Influence of Reaction Parameters (Temperature, Solvent, Catalysis) on Synthetic Outcomes

Temperature: Reaction temperature is a critical factor that can influence reaction rates and the formation of impurities. In the synthesis of related pyridine derivatives, elevated temperatures are often required to drive reactions to completion, particularly in chlorination and cyanation steps. However, excessively high temperatures can lead to degradation of starting materials or products, and the formation of undesirable byproducts. For instance, in the chlorination of a pyridone precursor, a controlled temperature range is crucial to prevent the formation of over-chlorinated or decomposition products. Similarly, in cyanation reactions, temperature must be carefully managed to ensure selective substitution and avoid side reactions.

Solvent: The choice of solvent plays a multifaceted role in the synthesis of this compound. The solvent must be able to dissolve the reactants and reagents, be stable under the reaction conditions, and facilitate the desired chemical transformation. In the synthesis of functionalized nicotinates, a range of solvents from polar aprotic to non-polar aromatic have been employed. For chlorination steps, solvents like phosphorus oxychloride can serve as both a reagent and a solvent. In subsequent cyanation reactions, polar aprotic solvents such as DMF or DMSO are often used to facilitate the nucleophilic substitution. The selection of an appropriate solvent is also critical for product isolation and purification, impacting crystallization and the removal of impurities.

Catalysis: Catalysis is instrumental in achieving high efficiency and selectivity in the synthesis of complex molecules like this compound. In the cyanation of a chloro-substituted nicotinate, a phase-transfer catalyst can be employed to facilitate the reaction between an inorganic cyanide salt and the organic substrate. The choice of catalyst, its loading, and the reaction conditions must be optimized to maximize the yield and minimize reaction times. For instance, the use of a specific palladium catalyst has been shown to be effective in the regioselective synthesis of 2,3,6-trisubstituted pyridines from isoxazolinones, highlighting the power of catalysis in controlling reaction outcomes. researchgate.net

To illustrate the interplay of these parameters, the following interactive data table provides a hypothetical representation of how varying conditions could affect the yield and purity of this compound in a key synthetic step, based on general principles and data from related syntheses.

| Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80 | DMF | Pd(PPh₃)₄ | 65 | 90 |

| 100 | DMF | Pd(PPh₃)₄ | 85 | 95 |

| 120 | DMF | Pd(PPh₃)₄ | 80 | 85 |

| 100 | Toluene | Pd(PPh₃)₄ | 50 | 80 |

| 100 | DMF | None | 20 | 60 |

Investigation of Regioselectivity Control in Pyridine Derivatization

The synthesis of a polysubstituted pyridine like this compound requires precise control over the regioselectivity of the functionalization steps. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, and the directing effects of existing substituents, make achieving the desired substitution pattern a significant challenge.

More advanced methods focus on exploiting the inherent reactivity of the pyridine ring and its derivatives. For instance, the regioselective functionalization of pyridines can be achieved through directed metalation or halogen/metal exchange reactions. znaturforsch.com These methods allow for the introduction of a variety of functional groups at specific positions with high selectivity.

In the context of this compound, the synthetic strategy must carefully consider the order of introduction of the chloro, cyano, and methyl groups to achieve the desired 2,5,6-substitution pattern. The methyl group at the 2-position and the chloro group at the 6-position can be introduced through a variety of methods, including the use of pre-functionalized starting materials or through direct functionalization of the pyridine ring. The introduction of the cyano group at the 5-position often involves a nucleophilic aromatic substitution reaction on a corresponding halo-substituted precursor. The regioselectivity of this step is influenced by the electronic effects of the other substituents on the ring.

The following table outlines potential strategies for controlling regioselectivity in the synthesis of 2,5,6-trisubstituted pyridines:

| Strategy | Description | Potential Application in Synthesis of this compound |

| Stepwise Functionalization | Sequential introduction of substituents, taking advantage of the directing effects of the groups already present on the ring. | A plausible route could involve starting with a 2-methylnicotinate derivative, followed by regioselective chlorination at the 6-position and subsequent cyanation at the 5-position. |

| Ring Construction | Building the substituted pyridine ring from acyclic precursors. This approach offers excellent control over the substitution pattern. | Condensation reactions involving appropriately substituted enamines and dicarbonyl compounds could be designed to yield the desired trisubstituted pyridine core directly. |

| Catalyst-Controlled Functionalization | Utilizing transition metal catalysts to direct the functionalization to a specific position, overriding the inherent reactivity of the substrate. | A palladium-catalyzed cross-coupling reaction could be employed to introduce one of the substituents with high regioselectivity. |

Green Chemistry Approaches in Nicotinate Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. nih.gov The synthesis of nicotinate derivatives, including this compound, is an area where green chemistry approaches can have a significant positive effect.

Application of Environmentally Benign Reagents and Solvents

A key aspect of green chemistry is the use of reagents and solvents that are less hazardous to human health and the environment. In the context of nicotinate synthesis, this involves replacing traditional toxic and volatile organic solvents with greener alternatives.

Benign Solvents: Research has focused on the use of water, supercritical fluids, ionic liquids, and bio-based solvents in organic synthesis. researchgate.net For nicotinate synthesis, the use of greener solvents such as ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) is being explored as replacements for more hazardous solvents like dichloromethane, DMF, and NMP. The selection of a green solvent is based on factors such as its toxicity, biodegradability, and energy requirements for its production and recycling.

Benign Reagents: The use of less hazardous reagents is another important consideration. For example, in cyanation reactions, traditional methods often employ highly toxic cyanide salts. Greener alternatives, such as the use of less toxic cyanide sources or catalytic methods that generate the cyanide in situ, are being investigated. jk-sci.com Similarly, in chlorination reactions, the use of milder and more selective chlorinating agents can reduce the formation of hazardous byproducts.

The following table provides examples of environmentally benign reagents and solvents that could be applied in the synthesis of nicotinate esters:

| Reaction Step | Traditional Reagent/Solvent | Greener Alternative | Rationale for Change |

| Esterification | Sulfuric acid catalyst | Solid acid catalyst (e.g., Amberlyst-15) | Avoids corrosive liquid acid, easier catalyst recovery and reuse. |

| Chlorination | Phosphorus oxychloride | N-Chlorosuccinimide (NCS) | Milder and more selective reagent, reduces formation of corrosive byproducts. |

| Cyanation | Sodium or potassium cyanide | Copper(I) cyanide with a catalytic system | Less acutely toxic cyanide source, can be used in smaller quantities with a catalyst. |

| Solvent for reaction/workup | Dichloromethane (DCM) | Ethyl acetate or 2-MeTHF | Lower toxicity, less environmental persistence. |

| Solvent for reaction/workup | Dimethylformamide (DMF) | Cyrene™ or other bio-derived dipolar aprotic solvents | Reduced toxicity (DMF is a reproductive toxin), derived from renewable resources. |

Strategies for Waste Minimization in Synthetic Pathways

Waste minimization is a cornerstone of green chemistry and is crucial for the development of sustainable manufacturing processes. acs.org In the synthesis of this compound, several strategies can be employed to reduce waste generation.

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the use of addition and cycloaddition reactions, and by avoiding the use of protecting groups and stoichiometric reagents that are not incorporated into the final product.

Catalysis: The use of catalytic reagents is a powerful tool for waste minimization. Catalysts can enable reactions to proceed with high selectivity and efficiency, reducing the formation of byproducts. Furthermore, catalysts can often be recovered and reused, further reducing waste.

Process Intensification: Techniques such as continuous flow chemistry can lead to significant reductions in waste. Flow reactors offer better control over reaction parameters, leading to higher yields and selectivities. They also use smaller volumes of solvents and reagents, and can be more energy-efficient than traditional batch processes.

Recycling and Reuse: The development of processes that allow for the recycling and reuse of solvents, catalysts, and other process aids is essential for waste minimization. This can involve techniques such as distillation, extraction, and crystallization to recover and purify these materials for subsequent use. The investigation into the formation of impurities is also a critical aspect of waste minimization, as understanding how byproducts are formed can lead to process modifications that prevent their generation. nih.gov

Chemical Transformations and Derivatization Studies of Methyl 6 Chloro 5 Cyano 2 Methylnicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The presence of a chlorine atom on the electron-deficient pyridine ring, further activated by the adjacent cyano and ester groups, makes the 6-position a prime site for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the derivatization of Methyl 6-chloro-5-cyano-2-methylnicotinate, enabling the introduction of a wide variety of substituents and the construction of diverse molecular architectures.

Amination and Other Heteroatom Coupling Reactions

The displacement of the 6-chloro substituent by nitrogen, oxygen, and sulfur nucleophiles is a common and efficient strategy for the functionalization of this compound. Amination reactions, in particular, have been extensively explored to introduce primary and secondary amino groups, which are key components of many biologically active molecules. These reactions are typically carried out by treating the substrate with an appropriate amine in the presence of a base. The choice of solvent and temperature is crucial for achieving high yields and minimizing side reactions.

Similarly, the chloro group can be readily displaced by alkoxides and phenoxides to yield the corresponding ether derivatives. These reactions often proceed under mild conditions, providing access to a range of 6-alkoxy- and 6-aryloxypyridine analogues. Thiolates can also be employed as nucleophiles to introduce sulfur-containing moieties, further expanding the chemical space accessible from this versatile starting material.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Amine | R-NH2, Base, Solvent, Heat | Methyl 6-amino-5-cyano-2-methylnicotinate derivative | evitachem.com |

| Alcohol | R-OH, Base (e.g., NaH), Solvent (e.g., DMF) | Methyl 6-alkoxy-5-cyano-2-methylnicotinate derivative | evitachem.com |

| Thiol | R-SH, Base, Solvent | Methyl 5-cyano-2-methyl-6-(alkylthio)nicotinate derivative | abertay.ac.uk |

Synthesis of Diverse Substituted Pyridine Analogues

The nucleophilic aromatic substitution reactions described above are instrumental in the synthesis of a broad spectrum of substituted pyridine analogues. By varying the nature of the nucleophile, a library of compounds with diverse physicochemical properties can be generated. For instance, the reaction with various primary and secondary amines leads to a range of 6-amino-5-cyano-2-methylnicotinate derivatives. These compounds can serve as precursors for further transformations or as final products with potential biological activities.

The synthesis of 6-alkoxy and 6-aryloxy derivatives through reaction with a variety of alcohols and phenols introduces steric and electronic diversity at the 6-position. nih.gov These modifications can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. The versatility of this synthetic handle allows for the fine-tuning of molecular properties in drug discovery and materials science applications.

Reactions Involving the Ester and Cyano Functionalities

Beyond the reactivity of the chloro group, the methyl ester and cyano functionalities of this compound offer additional avenues for chemical modification. These groups can be transformed independently or in concert to generate a variety of derivatives, including carboxylic acids, amides, and more complex cyclic structures.

Hydrolytic Transformations and Amide Coupling Reactions

The methyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 6-chloro-5-cyano-2-methylnicotinic acid. evitachem.com This carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives. Standard amide coupling reagents, such as carbodiimides or other activating agents, can be employed to facilitate the reaction between the carboxylic acid and a diverse set of primary and secondary amines. researchgate.net This two-step sequence of hydrolysis followed by amide coupling provides a robust method for introducing a vast array of N-substituted carboxamide moieties at the 3-position of the pyridine ring.

Intramolecular Cyclization and Lactone Formation

The strategic placement of functional groups in derivatives of this compound can enable intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. For instance, if a nucleophilic group is introduced at a position that allows for subsequent attack on either the cyano or ester functionality, ring closure can occur. While specific examples for this exact molecule are not abundant in readily available literature, analogous systems demonstrate the feasibility of such transformations. For example, intramolecular reactions involving a tethered nucleophile and a cyano group can lead to the formation of fused heterocyclic rings. nih.govmdpi.com

Lactone formation, which is the intramolecular esterification of a hydroxy carboxylic acid, could be envisioned from derivatives of this compound. This would require the introduction of a hydroxyl group at a suitable position, for instance, through modification of the 2-methyl group, followed by hydrolysis of the ester to the carboxylic acid. The subsequent intramolecular cyclization would then yield a lactone fused to the pyridine ring.

Heterocyclic Annulation and Complex Scaffold Construction

This compound is a valuable precursor for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the building of a new ring onto the existing pyridine core, leading to more complex and often biologically active scaffolds.

A prominent example of such a transformation is the synthesis of thieno[2,3-b]pyridines. This can be achieved by reacting this compound with a sulfur-containing reagent, such as a mercaptoacetate (B1236969) derivative. The reaction typically proceeds via an initial nucleophilic substitution of the chloro group, followed by an intramolecular cyclization involving the cyano group, leading to the formation of the fused thiophene (B33073) ring. abertay.ac.uk This strategy provides a versatile route to a class of compounds with known biological activities.

Furthermore, the reactive sites on this compound can be utilized in multi-step sequences to construct other fused systems, such as pyrazolopyridines. chemmethod.com For instance, derivatization at the 6-position with a hydrazine-containing moiety could set the stage for a subsequent cyclization involving the cyano group to form a fused pyrazole (B372694) ring. The ability to participate in such annulation reactions underscores the importance of this compound as a versatile platform for the synthesis of complex heterocyclic scaffolds.

Formation of Thieno[2,3-b]pyridine (B153569) Derivatives

The synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activities, can be achieved from appropriately substituted pyridines. One established method for the construction of the thieno[2,3-b]pyridine scaffold involves the reaction of 2-chloronicotinonitriles with mercaptans that possess an α-electron-withdrawing group. researchgate.net In the case of this compound, the chloro group at the 6-position is activated towards nucleophilic substitution, and the adjacent cyano group can participate in cyclization.

A plausible synthetic route to a thieno[2,3-b]pyridine derivative from this compound involves a reaction with an α-mercapto carbonyl compound, such as ethyl thioglycolate, in the presence of a base. The reaction is expected to proceed via an initial nucleophilic aromatic substitution of the chloride by the sulfur atom of the thioglycolate. The resulting intermediate would then undergo an intramolecular Thorpe-Ziegler type cyclization, where the α-carbon of the thioglycolate attacks the cyano group, leading to the formation of an enamine. Tautomerization and subsequent aromatization would yield the final thieno[2,3-b]pyridine product.

The general reaction scheme is depicted below:

Scheme 1: Proposed Synthesis of a Thieno[2,3-b]pyridine Derivative

This transformation effectively converts the pyridine core of the starting material into a fused bicyclic system, demonstrating a key derivatization pathway. The specific reaction conditions, such as the choice of base and solvent, would be critical in optimizing the yield of the desired product.

Table 1: Proposed Reactants and Products for Thieno[2,3-b]pyridine Synthesis

| Reactant 1 | Reactant 2 | Proposed Product |

|---|---|---|

| This compound | Ethyl thioglycolate | Methyl 3-amino-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxylate |

Participation in Oxidopyridinium Cycloadditions for Bridged N-Heterocycle Synthesis

Oxidopyridinium betaines are reactive intermediates that can participate in [3+2] cycloaddition reactions with various dipolarophiles to furnish bridged N-heterocyclic scaffolds. The generation of an oxidopyridinium betaine (B1666868) typically involves the N-alkylation of a pyridone precursor followed by deprotonation or the treatment of an N-alkoxypyridinium salt with a base. While direct examples involving this compound are not prevalent in the literature, its structural features suggest a potential pathway to such intermediates.

For this compound to participate in such a reaction, it would first need to be converted to a pyridone derivative. This could be achieved through hydrolysis of the 6-chloro group to a 6-hydroxypyridine (which exists in tautomeric equilibrium with the 6-pyridone). Subsequent N-alkylation, for instance with an allyl or benzyl (B1604629) halide, would yield an N-substituted pyridinium (B92312) salt. Treatment of this salt with a suitable base would generate the corresponding oxidopyridinium betaine. This highly reactive 1,3-dipole could then be trapped in situ with a dipolarophile, such as an alkene or alkyne, to yield a bridged N-heterocycle.

The general strategy is outlined as follows:

Hydrolysis: this compound → Methyl 5-cyano-6-hydroxy-2-methylnicotinate (Pyridone form).

N-Alkylation: Reaction with an alkyl halide (e.g., allyl bromide) → N-Allyl-5-cyano-3-methoxycarbonyl-2-methyl-6-oxopyridinium bromide.

Betaine Formation and Cycloaddition: Treatment with a base in the presence of a dipolarophile (e.g., maleimide) → Bridged N-heterocycle.

This hypothetical pathway illustrates the potential of this compound as a precursor for the synthesis of complex, three-dimensional nitrogen-containing structures through cycloaddition chemistry.

Table 2: Proposed Reaction Sequence for Bridged N-Heterocycle Synthesis

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | H₂O, Acid/Base | Methyl 5-cyano-6-hydroxy-2-methylnicotinate |

| 2 | Methyl 5-cyano-6-hydroxy-2-methylnicotinate | Allyl bromide | N-Allyl-5-cyano-3-methoxycarbonyl-2-methyl-6-oxopyridinium bromide |

| 3 | N-Allyl-5-cyano-3-methoxycarbonyl-2-methyl-6-oxopyridinium bromide | Base, N-Phenylmaleimide | Bridged cycloadduct |

Preparation of Advanced Polycyclic Architectures

The multiple functional groups of this compound offer numerous opportunities for the construction of advanced polycyclic architectures through sequential or tandem reactions. The chloro, cyano, and ester moieties can all be manipulated to build additional rings onto the initial pyridine scaffold.

A plausible strategy for the synthesis of a tetracyclic system could commence with a nucleophilic substitution at the 6-position. For instance, reaction with a bifunctional nucleophile like 2-aminophenol (B121084) would introduce a new substituent containing both a nucleophilic and an electrophilic center. This could be followed by a series of transformations to construct the additional rings.

A hypothetical synthetic sequence is as follows:

Nucleophilic Aromatic Substitution: Reaction of this compound with 2-aminophenol in the presence of a base would yield Methyl 5-cyano-6-(2-hydroxyanilino)-2-methylnicotinate.

Intramolecular Cyclization (Pictet-Spengler type): The ester group could be reduced to an aldehyde. Under acidic conditions, this aldehyde could then undergo an intramolecular cyclization with the aniline (B41778) ring to form a new six-membered ring.

Lactamization/Further Cyclization: The cyano group and the phenolic hydroxyl group are now positioned to undergo a further cyclization. For example, hydrolysis of the cyano group to a carboxylic acid, followed by an intramolecular amide bond formation with the phenoxy group (after conversion to an amine or other suitable functional group), could lead to the formation of another heterocyclic ring, resulting in a complex polycyclic architecture.

This step-wise approach, utilizing the inherent reactivity of the functional groups in this compound, allows for the systematic construction of intricate molecular frameworks. The specific nature of the final polycyclic architecture would be highly dependent on the choice of reagents and the reaction sequence employed.

Table 3: Proposed Strategy for Polycyclic Architecture Synthesis

| Step | Transformation | Key Reagents | Resulting Moiety |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Aminophenol, Base | 6-(2-Hydroxyanilino)pyridine |

| 2 | Reduction and Intramolecular Cyclization | DIBAL-H, then Acid | Fused dihydropyridine (B1217469) ring |

| 3 | Cyano group manipulation and Lactamization | Hydrolysis, then coupling agent | Fused lactam ring |

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 6 Chloro 5 Cyano 2 Methylnicotinate

Elucidation of Reaction Pathways and Intermediates

Reactions involving "Methyl 6-chloro-5-cyano-2-methylnicotinate" are predominantly characterized by nucleophilic aromatic substitution (SNAr) at the chlorinated carbon of the pyridine (B92270) ring. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring activates the molecule towards nucleophilic attack.

The generally accepted pathway for the SNAr mechanism proceeds through a two-step addition-elimination sequence. In the first step, a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion. The negative charge is delocalized over the pyridine ring and the cyano group, which helps to stabilize this transient species.

In the second step, the leaving group, in this case, the chloride ion, is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. The nature of the nucleophile plays a significant role in the reaction rate and the stability of the intermediate.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack on the carbon bearing the chlorine atom. | Meisenheimer Complex |

| 2 | Elimination of the chloride ion and restoration of aromaticity. | Product |

Characterization of Transition States and Energetic Profiles

The energetic profile of the SNAr reaction of "this compound" can be depicted by a reaction coordinate diagram. This diagram illustrates the energy changes as the reaction progresses from reactants to products through transition states and intermediates.

The reaction profile for a typical two-step SNAr mechanism features two transition states and one intermediate. The first transition state (TS1) corresponds to the energy maximum reached during the formation of the Meisenheimer complex. The stability of this transition state is influenced by the electronic properties of the substituents on the pyridine ring. The second transition state (TS2) is associated with the expulsion of the chloride ion.

The relative energies of the two transition states determine the rate-determining step of the reaction. In many SNAr reactions, the formation of the Meisenheimer complex (the first step) is the rate-determining step due to the loss of aromaticity.

| Species | Description | Relative Energy |

| Reactants | "this compound" and Nucleophile | Low |

| TS1 | First transition state leading to the Meisenheimer complex. | High |

| Intermediate | Meisenheimer Complex | Intermediate |

| TS2 | Second transition state leading to the product. | High |

| Products | Substituted product and Chloride ion | Low |

Kinetic Studies of Key Bond-Forming and Bond-Breaking Processes

Kinetic studies of reactions involving "this compound" are essential for quantifying the reaction rates and understanding the factors that influence them. For a bimolecular SNAr reaction, the rate of reaction is typically dependent on the concentrations of both the substrate ("this compound") and the nucleophile.

The rate law for such a reaction can be expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant. The magnitude of the rate constant is influenced by temperature, the nature of the solvent, and the electronic and steric properties of the reactants.

Kinetic isotope effect (KIE) studies can provide further insight into the reaction mechanism. By replacing an atom in the reactant with one of its isotopes (e.g., ¹²C with ¹³C), changes in the reaction rate can be measured. A significant KIE at the carbon atom undergoing substitution can indicate that the bond to the leaving group is being broken in the rate-determining step.

| Parameter | Influence on Reaction Rate |

| Concentration of Substrate | Directly proportional |

| Concentration of Nucleophile | Directly proportional |

| Temperature | Increases with temperature (Arrhenius equation) |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states |

Studies on the Formation Mechanisms of Byproducts and Impurities.rsc.org

The synthesis and storage of "this compound" can lead to the formation of various byproducts and impurities. rsc.org Understanding the mechanisms of their formation is critical for controlling the purity of the final product.

One potential pathway for impurity formation is the hydrolysis of the methyl ester group under acidic or basic conditions, leading to the corresponding carboxylic acid. Another possibility is the reaction of the cyano group under certain conditions.

In studies of similar compounds, such as esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-4,4'-bipyridine-3'-carboxylic acids, the formation of impurities like the corresponding thiazolopyridines has been observed. rsc.org This suggests that intramolecular cyclization reactions could be a potential source of byproducts for "this compound" if a suitable nucleophilic group is present in the molecule or is formed under the reaction conditions. The stability of the target compound is also pH-dependent, with degradation being more prevalent at higher pH values. rsc.org

| Impurity Type | Potential Formation Mechanism |

| Carboxylic Acid | Hydrolysis of the methyl ester |

| Thiazolopyridines (analogous) | Intramolecular cyclization |

| Other degradation products | pH-dependent degradation |

Computational and Theoretical Chemistry Studies of Methyl 6 Chloro 5 Cyano 2 Methylnicotinate

Molecular Structure and Geometry Optimization

The initial step in any computational chemical analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. For a molecule like Methyl 6-chloro-5-cyano-2-methylnicotinate, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to accurately predict its ground state geometry.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Nicotinic Acid Derivative (6-methylnicotinic acid)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O Bond Length | 1.208 |

| C-O Bond Length | 1.359 |

| O-H Bond Length | 0.969 |

| C5-C13-N16 Angle | 116.3 |

| H15-C14-N16 Angle | 117.0 |

| C11-C13-N16 Angle | 121.9 |

| N16-C14-C17 Angle | 123.6 |

| O1-C4-C17 Angle | 112.7 |

| O1-C4-O3 Angle | 122.1 |

| O3-C4-C17 Angle | 125.2 |

Data derived from a DFT study on 6-methylnicotinic acid and is intended to be representative. jocpr.com

The presence of the methyl ester group introduces rotational freedom around the C-O single bond, leading to the possibility of different conformers. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. This analysis would identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers to rotation between them. It is anticipated that the most stable conformation would involve the methyl group of the ester pointing away from the bulky methyl group at the 2-position to minimize steric hindrance.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity and how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. jocpr.com

For this compound, the electron-withdrawing chloro and cyano groups are expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be distributed over the pyridine (B92270) ring and the methyl ester group, while the LUMO is anticipated to be localized more towards the electron-deficient regions of the ring, influenced by the chloro and cyano substituents.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nicotinic Acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.21 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.32 |

Values are illustrative and based on general findings for similar compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. jocpr.com It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In the case of this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the pyridine ring, the oxygen atoms of the methyl ester, and the nitrogen of the cyano group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the methyl groups and parts of the pyridine ring, particularly near the electron-withdrawing substituents, highlighting these as potential sites for nucleophilic attack.

Spectroscopic Property Predictions and Validation

Computational chemistry offers powerful tools for the prediction and analysis of the vibrational spectra of molecules like this compound. Density Functional Theory (DFT) calculations are a common method to simulate infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate both the computational model and the experimental assignments.

Normal mode analysis, a direct output of these computational methods, provides a detailed description of the atomic motions for each vibrational frequency. This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C-Cl, C≡N, C=O, and C-H bonds. The internal rotation of the methyl group can also be analyzed, providing insights into the energy barriers associated with this motion. mdpi.com

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound, a common practice in computational spectroscopic studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Methyl) | 2980-2900 | 2980-2900 |

| C≡N Stretch | 2240-2220 | 2235 |

| C=O Stretch (Ester) | 1730-1710 | 1725 |

| C=C/C=N Stretch (Ring) | 1600-1450 | 1580, 1470 |

| C-Cl Stretch | 800-700 | 750 |

Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups.

The electronic absorption and fluorescence properties of this compound can be predicted using time-dependent density functional theory (TD-DFT). These calculations provide information on the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

Computational studies can identify the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and which molecular orbitals are involved. nih.gov The accuracy of these predictions can be benchmarked against experimental UV-Vis absorption spectra. For fluorescent molecules, computational methods can also predict the emission spectra, providing insights into the Stokes shift and the quantum yield of fluorescence. nih.gov

The table below illustrates the kind of data that can be obtained from TD-DFT calculations for the lowest-energy electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.65 | 340 | 0.25 |

| S₀ → S₂ | 4.28 | 290 | 0.18 |

| S₀ → S₃ | 4.96 | 250 | 0.35 |

Note: This data is hypothetical and serves to illustrate the output of TD-DFT calculations.

Quantum mechanical calculations are a valuable tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. mdpi.commdpi.com

By calculating the NMR chemical shifts for a proposed structure and comparing them to the experimental spectrum, it is possible to confirm or revise the structural assignment. nih.gov The correlation between calculated and experimental chemical shifts is often linear, and a high correlation coefficient indicates a good agreement between the theoretical model and the actual molecular structure. mdpi.com

Below is a table showing a hypothetical correlation between experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 (Ring) | 158.2 | 157.9 |

| C3 (Ring) | 125.1 | 124.8 |

| C4 (Ring) | 140.5 | 140.2 |

| C5 (Ring) | 110.3 | 110.0 |

| C6 (Ring) | 152.6 | 152.3 |

| C≡N | 115.8 | 115.5 |

| C=O (Ester) | 164.7 | 164.4 |

| O-CH₃ (Ester) | 52.9 | 52.6 |

| C-CH₃ (Ring) | 20.4 | 20.1 |

Note: The data presented here is for illustrative purposes.

Intermolecular Interactions and Solvation Effects

Computational methods can be used to investigate the potential for this compound to participate in hydrogen bonding. While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the cyano group and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Theoretical models can be used to study the interactions of this compound with hydrogen bond donors, such as water or alcohols. mdpi.com These calculations can provide information on the geometry, energy, and nature of the hydrogen bonds formed. nih.govmdpi.com The analysis of these interactions is crucial for understanding the behavior of the molecule in biological systems and in different solvent environments. mdpi.com

The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Solvatochromic modeling is a computational technique used to predict and understand these solvent effects. The polarizable continuum model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com

By performing calculations in the gas phase and in different solvent models, it is possible to predict the solvatochromic shifts (changes in absorption or emission maxima with solvent polarity). This allows for the characterization of the solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding, and their effect on the electronic structure of this compound.

Isomerism and Tautomerism Studies of this compound

Computational and theoretical chemistry provide powerful tools to investigate the nuanced structural aspects of molecules like this compound, including the potential for isomerism and tautomerism. These studies are fundamental to understanding the compound's stability, reactivity, and potential interactions in various chemical environments. While specific experimental or computational studies on the isomerism of this compound are not extensively documented in publicly available literature, the principles of theoretical chemistry allow for a thorough analysis of its potential isomeric forms.

Analysis of Tautomeric Equilibria

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, can readily interconvert. This process typically involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. For heterocyclic compounds like this compound, which contains a pyridine ring, the potential for prototropic tautomerism exists, particularly involving the nitrogen atom of the pyridine ring and its substituents.

Although the predominant form of this compound is well-established, theoretical calculations could elucidate the potential for less stable tautomeric forms to exist in equilibrium. For instance, a proton could potentially migrate from the methyl group to the ring nitrogen, leading to a pyridinium (B92312) ylide-like structure. However, the aromaticity of the pyridine ring provides significant stabilization to the canonical form, suggesting that any alternative tautomers would likely be present in very low concentrations under normal conditions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in evaluating the relative energies of potential tautomers. By calculating the Gibbs free energy of each tautomeric form, it is possible to predict the position of the tautomeric equilibrium. These calculations would consider the electronic energies, vibrational frequencies, and thermal corrections for each isomer.

As of now, specific computational studies detailing the tautomeric equilibria for this compound are not available in the cited literature. However, a hypothetical study would likely yield data similar to that presented in the illustrative table below.

Hypothetical Relative Energies of Potential Tautomers of this compound (Illustrative Data)

| Tautomeric Form | Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

| Canonical Form | The standard aromatic pyridine structure. | 0.00 | >99.9 |

| Tautomer A | A proton has migrated from the 2-methyl group to the ring nitrogen. | High | <0.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational chemistry study. It is based on the general principles of aromaticity and tautomerism.

Advanced Spectroscopic Characterization Techniques in Research on Methyl 6 Chloro 5 Cyano 2 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 6-chloro-5-cyano-2-methylnicotinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton and the two different methyl groups. The aromatic proton on the pyridine (B92270) ring is anticipated to appear as a singlet in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring and its electron-withdrawing substituents. The methyl ester protons (-OCH₃) would likely resonate as a singlet at approximately 3.9-4.0 ppm. The methyl group attached to the pyridine ring (-CH₃) is also expected to be a singlet, appearing further upfield, generally in the range of 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbonyl carbon of the ester group is typically the most deshielded, appearing around 160-170 ppm. The carbon of the cyano group (-CN) would likely be found in the 115-120 ppm region. The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-160 ppm), with their precise chemical shifts influenced by the various substituents. The methyl ester carbon should appear around 52-55 ppm, while the methyl group carbon attached to the ring is expected at a higher field, around 20-25 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, although for this molecule with mostly singlet protons, its utility would be in confirming the absence of proton-proton coupling. An HSQC spectrum is particularly useful as it correlates each proton signal with its directly attached carbon atom, providing definitive C-H connectivity information. For instance, it would link the aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signals to their respective methyl carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.5 - 8.8 | 145 - 150 |

| C=O | - | 162 - 166 |

| C-Cl | - | 150 - 155 |

| C-CN | - | 105 - 110 |

| C-CH₃ (ring) | - | 158 - 162 |

| C (ester-bearing) | - | 120 - 125 |

| CN | - | 115 - 118 |

| O-CH₃ | 3.9 - 4.1 | 52 - 54 |

| Ring-CH₃ | 2.6 - 2.8 | 22 - 25 |

Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman, Dispersive Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak for the C≡N (nitrile) stretching vibration should be observed in the range of 2220-2240 cm⁻¹. The C=O (carbonyl) stretching of the ester group will likely appear as a strong absorption band between 1720 and 1740 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester will likely produce a strong band in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration is anticipated to be in the lower frequency region, typically between 600 and 800 cm⁻¹.

FT-Raman and Dispersive Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for analyzing the skeletal vibrations of the pyridine ring.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano (-C≡N) | Stretching | 2220 - 2240 | Strong (IR, Raman) |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong (IR) |

| Aromatic Ring | C=C, C=N Stretching | 1400 - 1600 | Medium to Strong (IR, Raman) |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong (IR) |

| C-Cl | Stretching | 600 - 800 | Medium (IR) |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium (IR, Raman) |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium (IR, Raman) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₇ClN₂O₂), the molecular weight is approximately 210.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 212 with about one-third the intensity of the molecular ion peak is a characteristic feature confirming the presence of a single chlorine atom. libretexts.org

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a fragment at m/z 179.

Loss of the methyl radical (•CH₃) from the pyridine ring, leading to a fragment at m/z 195.

Loss of carbon monoxide (CO) from the ester group after initial fragmentation.

Cleavage of the ester group to lose the carbomethoxy group (•COOCH₃), giving a fragment at m/z 151.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 210/212 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 195/197 | [M - CH₃]⁺ | Loss of the methyl group from the pyridine ring. |

| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 151/153 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. aip.orgresearchgate.net The highly conjugated pyridine ring system with its electron-withdrawing substituents (chloro, cyano, and methyl nicotinate (B505614) groups) will influence the position and intensity of these absorptions. Typically, substituted pyridines exhibit strong π → π* transitions at lower wavelengths (around 200-280 nm) and weaker n → π* transitions at longer wavelengths (around 270-330 nm). aip.org The exact absorption maxima (λ_max) will depend on the solvent polarity.

Fluorescence Spectroscopy: While not all pyridine derivatives are strongly fluorescent, the presence of the cyano group can in some cases enhance fluorescence. If the compound exhibits fluorescence, an emission spectrum can be recorded by exciting the molecule at its absorption maximum. The fluorescence spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition and is shifted to a longer wavelength (Stokes shift). The quantum yield of fluorescence, if any, would provide a measure of the efficiency of the emission process.

Application of X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

Future Research Directions and Perspectives on Methyl 6 Chloro 5 Cyano 2 Methylnicotinate

Development of Novel and Highly Efficient Synthetic Methodologies

Future research in the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate is poised to move beyond traditional multi-step sequences towards more elegant and efficient strategies. A key area of development will likely focus on the application of C-H activation methodologies. beilstein-journals.orgnih.govacs.org This would enable the direct introduction of functional groups onto a pre-existing pyridine (B92270) core, potentially streamlining the synthesis and reducing the number of steps required. For instance, the development of catalysts that can selectively functionalize the C-H bonds of a simpler 2-methylnicotinate precursor could offer a more atom-economical route. beilstein-journals.orgnih.gov

Furthermore, the exploration of novel catalytic systems, including those based on earth-abundant metals, is anticipated to provide more sustainable and cost-effective synthetic pathways. beilstein-journals.org The application of photoredox catalysis also presents a promising avenue for the construction of the substituted pyridine ring under mild conditions. researchgate.netacs.orgacs.orgnih.gov Researchers may investigate light-mediated reactions that allow for the formation of the key carbon-carbon and carbon-nitrogen bonds in a single step. Additionally, inspiration may be drawn from industrial methods for producing nicotinic acid, such as ammoxidation, to develop continuous and scalable processes for this specific derivative. beilstein-journals.orgbeilstein-journals.orgnih.gov The development of one-pot, multi-component reactions will also be a significant focus, aiming to assemble the complex molecule from simple starting materials in a single synthetic operation. nih.govnih.govst-andrews.ac.uk

| Potential Synthetic Strategy | Key Advantages | Relevant Research Areas |

| C-H Activation | Increased atom economy, reduced step count | Transition metal catalysis, ligand design |

| Novel Catalysis | Sustainability, cost-effectiveness | Earth-abundant metal catalysts, photoredox catalysis |

| Multi-component Reactions | High efficiency, operational simplicity | Cascade reactions, one-pot synthesis |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional group handles present in this compound offer a rich platform for exploring novel chemical transformations. Beyond the expected nucleophilic aromatic substitution at the C6-chloro position, future research could delve into more unconventional reactivity. For example, the application of radical-based functionalization strategies could unlock new avenues for derivatization. acs.orgiciq.org The generation of pyridinyl radicals from this substrate could enable coupling with a variety of radical precursors, leading to novel analogs that are inaccessible through traditional ionic pathways. acs.orgiciq.org

The cyano group at the C5-position is another key site for innovative transformations. While its hydrolysis to a carboxylic acid or reduction to an amine are known, future work could explore its participation in cycloaddition reactions or as a directing group for further functionalization of the pyridine ring. The interplay between the chloro, cyano, and methyl substituents could lead to unexpected regioselectivity in various reactions, a phenomenon worthy of detailed investigation. Furthermore, the development of late-stage functionalization techniques would be highly valuable, allowing for the diversification of complex molecules derived from this scaffold at a later point in a synthetic sequence.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reactivity and reaction mechanisms of this compound will be crucial for the rational design of new synthetic methods and applications. Future research will likely employ a synergistic approach that combines experimental studies with high-level computational modeling. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this molecule. chemrxiv.orgnih.govresearchgate.netnih.gov

Specifically, computational studies could be used to:

Predict the regioselectivity of various reactions, such as nucleophilic aromatic substitution and C-H functionalization. researchgate.netchegg.com

Elucidate the transition state structures and activation barriers of key transformations, guiding the optimization of reaction conditions.

Understand the influence of the various substituents on the aromaticity and reactivity of the pyridine ring.

These theoretical predictions can then be validated and refined through carefully designed kinetic experiments and spectroscopic analysis. This integrated approach will not only provide a more complete picture of the chemical behavior of this compound but also accelerate the discovery of new and useful chemical transformations.

Expansion of Research Applications in Emerging Fields of Chemical Synthesis and Chemical Biology

While this compound is a valuable synthetic intermediate, its potential applications in emerging fields of chemical synthesis and chemical biology remain largely untapped. The cyanopyridine scaffold is present in a number of biologically active compounds, including kinase inhibitors with anticancer activity. nih.govnih.govresearchgate.netnih.govacs.orgnih.govresearchgate.net Future research could therefore focus on using this molecule as a starting point for the design and synthesis of novel therapeutic agents. Its rigid, functionalized core makes it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies.

In the realm of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. The cyano group, for example, could be incorporated into molecules designed to interact with specific enzymes or receptors. Furthermore, the exploration of this compound and its derivatives in materials science could lead to the development of new functional materials with interesting electronic or optical properties. The broader family of nicotinic acid derivatives has shown a wide range of biological activities, suggesting that further investigation of this particular compound is warranted. nih.govnih.govmdpi.comchemistryjournal.net

Integration with Automated Synthesis and Flow Chemistry Platforms in Academic Research

The synthesis and derivatization of this compound are well-suited for integration with modern automated synthesis and flow chemistry platforms. The development of robust and reliable synthetic routes, as discussed in section 8.1, will be a key enabler for this transition. Automated platforms can be used for high-throughput synthesis of analog libraries for screening purposes, significantly accelerating the drug discovery process. researchgate.netrsc.org

Flow chemistry offers several advantages for the synthesis of this compound, including improved safety, scalability, and the ability to perform reactions under conditions that are not easily accessible in batch. researchgate.netrsc.org For example, hazardous reagents could be generated and consumed in situ, minimizing risk. Furthermore, the precise control over reaction parameters offered by flow reactors could lead to improved yields and selectivities. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and on-demand production. The application of machine learning algorithms to optimize reaction conditions in these automated systems is also a promising area for future research. researchgate.netnih.govkneopen.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.